molecular formula C22H25N3O3 B15004317 Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-

Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-

Cat. No.: B15004317
M. Wt: 379.5 g/mol
InChI Key: UIAJSVBHQKEUQX-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and an acetamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C22H25N3O3/c1-15-6-5-7-18(10-15)14-25-21(11-16(2)24-25)23-22(26)13-17-8-9-19(27-3)20(12-17)28-4/h5-12H,13-14H2,1-4H3,(H,23,26)

InChI Key

UIAJSVBHQKEUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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